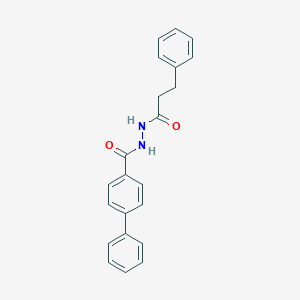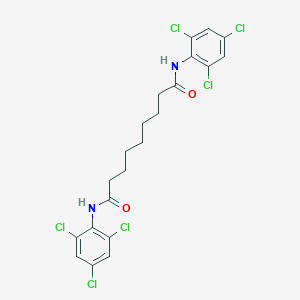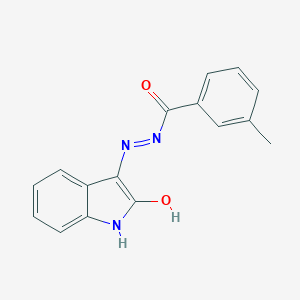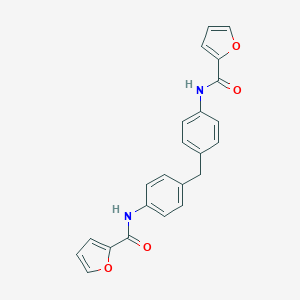
N'-(3-phenylpropanoyl)-4-biphenylcarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C22H20N2O2 It is a hydrazide derivative, characterized by the presence of a benzohydrazide moiety linked to a phenylpropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide typically involves the condensation of 4-phenylbenzohydrazide with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The phenyl rings may interact with hydrophobic pockets in proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-phenyl pyridylcarbohydrazide
Uniqueness
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific structural features, such as the combination of phenyl and propanoyl groups. This structural arrangement may confer distinct chemical reactivity and biological activity compared to other hydrazide derivatives.
Propriétés
Numéro CAS |
304666-07-7 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
4-phenyl-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C22H20N2O2/c25-21(16-11-17-7-3-1-4-8-17)23-24-22(26)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2,(H,23,25)(H,24,26) |
Clé InChI |
XYVJMZKGJQAZJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B464773.png)
![N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide](/img/structure/B464777.png)

![2,4-Dichloro-6-{[(2-hydroxy-5-methylphenyl)imino]methyl}phenol](/img/structure/B464798.png)
![2,4-Dichloro-6-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B464808.png)

![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464819.png)



![3-[(4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]-1-PHENYLUREA](/img/structure/B464874.png)

![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)

